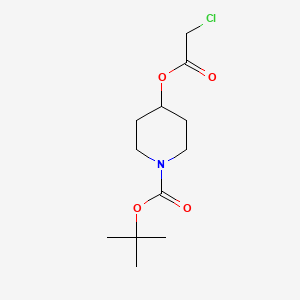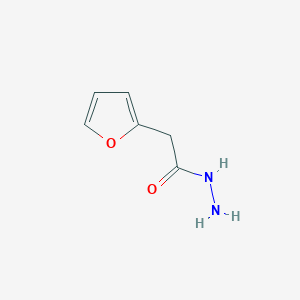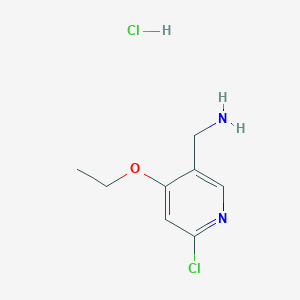
4,5-Dichloro-2-(difluoromethoxy)mandelic acid
Vue d'ensemble
Description
4,5-Dichloro-2-(difluoromethoxy)mandelic acid, commonly referred to as DCDMA, is a powerful organic acid used in a variety of scientific research applications. DCDMA is an important tool for chemists and biologists alike, as it has a wide range of biochemical and physiological effects.
Mécanisme D'action
DCDMA acts as a competitive inhibitor of enzymes, meaning that it binds to the active site of the enzyme and prevents other substrates from binding. It is also known to inhibit the activity of enzymes involved in the breakdown of proteins, carbohydrates, and lipids.
Biochemical and Physiological Effects
DCDMA has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, proteins, and lipids. It has also been shown to inhibit the activity of enzymes involved in the synthesis of DNA and RNA. Additionally, it has been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids and cholesterol.
Avantages Et Limitations Des Expériences En Laboratoire
The use of DCDMA in laboratory experiments has several advantages. It is an inexpensive and readily available compound, making it easy to obtain. Additionally, it is a highly potent inhibitor of enzymes, making it an ideal tool for studying enzyme kinetics and protein-protein interactions. One of the main limitations of using DCDMA in laboratory experiments is its toxicity. DCDMA is a highly toxic compound and should be handled with caution.
Orientations Futures
The use of DCDMA in laboratory experiments is likely to continue to expand. It is an important tool for studying enzyme kinetics and protein-protein interactions, and its use in the synthesis of various compounds is likely to increase. Additionally, further research is needed to understand the biochemical and physiological effects of DCDMA, as well as its long-term effects on human health. Additionally, further research is needed to develop safe and effective methods for synthesizing and using DCDMA in laboratory experiments.
Applications De Recherche Scientifique
DCDMA has a wide range of scientific research applications. It is used in the synthesis of various compounds, such as pharmaceuticals, pesticides, and dyes. It is also used in the study of enzyme kinetics and in the study of protein-protein interactions. Additionally, it is used in the synthesis of peptides and peptide analogs.
Propriétés
IUPAC Name |
2-[4,5-dichloro-2-(difluoromethoxy)phenyl]-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F2O4/c10-4-1-3(7(14)8(15)16)6(2-5(4)11)17-9(12)13/h1-2,7,9,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQQLAGBUZBJGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)OC(F)F)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-2-(difluoromethoxy)mandelic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-Butyl 5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1410302.png)










